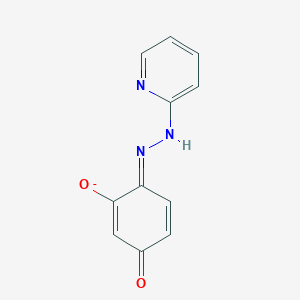![molecular formula C19H19BrN2O2 B268783 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268783.png)
3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMB-4 and has been synthesized using different methods.
作用機序
The mechanism of action of 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is overexpressed in various types of cancer. Inhibition of PTP1B leads to the activation of insulin signaling pathways, which in turn results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BMB-4 have been extensively studied. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been reported to have a neuroprotective effect by reducing the production of reactive oxygen species (ROS) and preventing oxidative damage to neurons.
実験室実験の利点と制限
One of the main advantages of using 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its high specificity towards PTP1B. This compound has been shown to exhibit minimal cytotoxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using BMB-4 is its low solubility in aqueous solvents, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One of the main areas of interest is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Additionally, further studies are needed to investigate the potential use of BMB-4 as a diagnostic tool for Alzheimer's disease. Moreover, the development of novel drug delivery systems that can improve the bioavailability and efficacy of BMB-4 is also an area of interest. Finally, the investigation of the potential use of this compound in combination with other anticancer drugs is also an important future direction.
In conclusion, 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a promising compound that has gained significant attention in scientific research. Its potential applications in cancer therapy, anti-inflammatory treatment, and neuroprotection make it an exciting area of research for future studies.
合成法
The synthesis of 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 3-bromo-4-methylbenzoic acid with N-(4-(pyrrolidin-1-yl)carbonyl)aniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place under acidic conditions, and the final product is obtained by purification using column chromatography.
科学的研究の応用
3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Additionally, BMB-4 has been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
特性
製品名 |
3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide |
|---|---|
分子式 |
C19H19BrN2O2 |
分子量 |
387.3 g/mol |
IUPAC名 |
3-bromo-4-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C19H19BrN2O2/c1-13-4-5-15(12-17(13)20)18(23)21-16-8-6-14(7-9-16)19(24)22-10-2-3-11-22/h4-9,12H,2-3,10-11H2,1H3,(H,21,23) |
InChIキー |
GZVOZQFSXBWEGU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)Br |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268702.png)
![3-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B268704.png)
![3-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B268705.png)
![N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268706.png)


![4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268713.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
![Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)

methanone](/img/structure/B268721.png)
![3-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268722.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)